N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-14-12(2)25-18(19-14)20-16(23)11-22-17(24)10-9-15(21-22)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKZJHRRYHILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromide, methyl iodide, and various catalysts to facilitate the formation of the thiazole and pyridazine rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazole-pyridazinone hybrids. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₀N₄O₂S | 4-ethyl-5-methyl-thiazole; 3-phenyl-pyridazinone | Enzyme inhibition (hypothetical) | |
| 2-(4-chlorophenoxy)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide | C₁₈H₁₃ClN₄O₃S₂ | 4-methyl-thiazole; thiophene-oxadiazole | Antimicrobial, anticancer | |
| N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | C₂₀H₂₁ClN₄O₂S | 4-tert-butyl-thiazole; 4-chlorophenyl-pyridazinone | Kinase inhibition | |
| N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | C₂₀H₁₆N₄O₃S₃ | Benzothiazole; thiophene-pyridazinone | Antibacterial, anticancer | |
| 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide | C₁₅H₁₄N₆O₂S | Thiophene-pyridazinone; triazole | Anti-inflammatory (elastase inhibition) |
Key Findings:
Pyridazinone Variations: The 3-phenyl group in the target compound may favor π-π stacking interactions with aromatic residues in enzyme active sites, whereas thiophene or chlorophenyl substitutions (e.g., ) introduce electronegative or bulkier groups that alter binding specificity.
Biological Activity Trends: Compounds with thiophene substitutions (e.g., ) show pronounced anti-inflammatory and antimicrobial activity due to sulfur’s electron-withdrawing effects. Methylsulfonyl groups (e.g., ) correlate with enhanced antibacterial potency, possibly via interference with bacterial cell wall synthesis.
Structural Uniqueness: The target compound’s combination of ethyl-methyl-thiazole and phenyl-pyridazinone is distinct from analogues with tert-butyl, oxadiazole, or benzothiazole systems. This balance of steric bulk and electronic properties may optimize target engagement while minimizing off-site interactions .
Biological Activity
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole moiety linked to a pyridazine derivative, which is significant in its biological activity. The structural formula is as follows:
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to reduced inflammation and pain relief.
- Mechanism of Action : The compound has been shown to inhibit COX-2 activity effectively. In vitro assays indicated that it exhibits an IC50 value comparable to that of known COX-2 inhibitors like celecoxib .
- Structure-Activity Relationship (SAR) : Modifications to the thiazole and pyridazine rings can significantly affect the inhibitory potency against COX enzymes. For instance, compounds with electron-donating groups on the thiazole ring demonstrated enhanced COX-2 inhibition .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.
- In Vitro Studies : In cell line assays, this compound exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as an anticancer agent .
- Molecular Mechanisms : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Further studies are required to elucidate the specific molecular targets involved.
Case Studies
Several studies have explored the biological activities of similar thiazole and pyridazine derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 9a | COX-2 Inhibition | 15.50 nM | |
| Celecoxib | COX-2 Inhibition | 17.79 nM | |
| 12 | Anticancer Activity | Not specified |
These results indicate that structural modifications can lead to compounds with enhanced biological activities.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with pyridazine intermediates. Key steps:
- Thiazole formation: React 4-ethyl-5-methylthiazol-2-amine with acetylating agents under reflux in ethanol .
- Pyridazine coupling: Use nucleophilic substitution or Pd-catalyzed cross-coupling to attach the pyridazinone moiety. Solvent choice (DMF or THF) and base (NaH or K₂CO₃) critically influence yield .
- Optimization: Monitor via TLC (hexane:ethyl acetate, 8:2) and recrystallize in ethanol for purity >95% .
Table 1: Comparison of Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiazole formation | Ethanol, 80°C, 6h | 78 | 92 | |
| Pyridazine coupling | DMF, NaH, 0°C→RT | 65 | 88 |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for thiazole (δ 7.2–7.5 ppm) and pyridazinone (δ 6.8–7.1 ppm). Confirm Z-configuration via NOESY .
- IR Spectroscopy: Identify carbonyl stretches (1670–1690 cm⁻¹) and C=N bonds (1590–1620 cm⁻¹) .
- HRMS: Validate molecular weight (e.g., [M+H]+ calculated: 385.12; observed: 385.10) .
Q. What strategies are recommended for resolving low solubility in biological assay buffers?
- Methodological Answer:
- Co-solvents: Use DMSO (≤5% v/v) with sonication.
- Prodrug modification: Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide moiety .
- Micellar encapsulation: Employ polysorbate-80 or cyclodextrins .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer:
- Molecular docking (AutoDock Vina): Use PDB structures (e.g., elastase 1XVX) to simulate binding. Prioritize hydrogen bonds with pyridazinone carbonyls and hydrophobic interactions with thiazole .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Table 2: Predicted Binding Affinities
| Target Protein | ΔG (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Human leukocyte elastase | -9.2 | H-bond: Pyridazinone O⋯His57 |
Q. What experimental approaches validate contradictions between crystallographic data and solution-phase NMR conformational analysis?
- Methodological Answer:
- SC-XRD vs. NMR: Compare crystal structure (SHELXL-refined) with NOE-derived solution conformers. Use WinGX/ORTEP for anisotropic displacement analysis .
- DFT calculations (Gaussian 16): Optimize geometry and compute NMR chemical shifts (B3LYP/6-31G**) to match experimental data .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer:
- Core modifications: Replace phenyl with fluorophenyl for improved metabolic stability .
- Substituent effects: Test ethyl vs. isopropyl groups on the thiazole ring to optimize steric bulk .
- High-throughput screening: Use IC₅₀ assays against inflammatory cytokines (e.g., IL-6, TNF-α) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., RAW264.7 macrophages) and positive controls (e.g., dexamethasone).
- Validate purity: Re-test compounds with HPLC ≥98% purity to exclude batch variability .
- Meta-analysis: Pool data from multiple studies (e.g., elastase inhibition) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
